N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine derivative characterized by a cyclohexyl substituent on the acetamide nitrogen and a trifluoromethyl group at position 6 of the benzothiazine core . Structural analogues of this compound typically vary in the substituents attached to the acetamide nitrogen or the benzothiazine backbone, influencing their physicochemical and pharmacological profiles.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S/c18-17(19,20)10-6-7-13-12(8-10)22-16(24)14(25-13)9-15(23)21-11-4-2-1-3-5-11/h6-8,11,14H,1-5,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISVPFYECNXRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor to form the benzothiazinone ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzothiazinone core in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This is usually achieved using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Research has indicated that compounds similar to N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide exhibit significant antimicrobial properties. For instance, studies involving related acetamides have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of benzothiazine derivatives are believed to play a crucial role in their interaction with cancer-related targets .
Anti-inflammatory Effects : Preliminary in silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. The ability to modulate inflammatory pathways makes it a candidate for further development in treating conditions like asthma and arthritis .
Therapeutic Applications
The potential therapeutic applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; potential for developing new antibiotics. |
| Anticancer | Induces apoptosis in cancer cells; potential for use in cancer therapies. |
| Anti-inflammatory | May inhibit key enzymes involved in inflammation; potential for treating chronic inflammatory diseases. |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds with promising results:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Key Observations :
- N-Substituent Diversity: The cyclohexyl group in the target compound is aliphatic and non-aromatic, contrasting with aromatic substituents (e.g., benzyl, fluorophenyl) in analogues. This difference impacts lipophilicity and steric bulk .
- Trifluoromethyl Position : All listed compounds retain the 6-CF₃ group on the benzothiazine ring, which enhances electron-withdrawing effects and metabolic stability .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)...]acetamide | 1.313 | 597.4 | 11.80 |
| N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)...]acetamide | N/A | N/A | N/A |
Analysis :
- The 2-butoxyphenyl analogue (Table 2) exhibits lower density compared to purely aromatic derivatives, likely due to the flexible butoxy chain .
Biological Activity
N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data relevant to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C16H18F3N5O
- Molecular Weight : 353.349 g/mol
- IUPAC Name : this compound
This compound features a benzothiazin core with trifluoromethyl and acetamide substituents, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazine have shown effectiveness in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the benzothiazine moiety is associated with antimicrobial activity. Some derivatives have demonstrated efficacy against bacterial strains, indicating potential as an antibiotic agent .
- Enzyme Inhibition : Research has shown that related compounds can inhibit specific enzymes linked to disease processes, such as urease and squalene synthase. This suggests that N-cyclohexyl derivatives may also possess enzyme inhibitory properties that could be therapeutically beneficial .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-cyclohexyl derivatives:
Case Study 1: Antitumor Effects
A study investigating the antitumor effects of benzothiazine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human tumor cell lines. This suggests a promising avenue for further development of N-cyclohexyl derivatives as anticancer agents .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that some benzothiazine derivatives effectively inhibited the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. This highlights the potential for N-cyclohexyl derivatives in treating infections caused by resistant bacterial strains .
Case Study 3: Enzyme Inhibition
Molecular docking studies indicated strong binding affinities of related compounds to COX enzymes, suggesting anti-inflammatory properties. The inhibition of COX enzymes can lead to reduced inflammation and pain relief, making these compounds candidates for further investigation in pain management therapies .
Data Summary Table
| Activity Type | Related Compound | IC50/Active Concentration | Mechanism |
|---|---|---|---|
| Antitumor | Benzothiazine Derivative | Low micromolar range | Apoptosis induction |
| Antimicrobial | Benzothiazine Derivative | Effective against H. pylori | Bacterial growth inhibition |
| Enzyme Inhibition | Benzothiazine Derivative | IC50 values < 100 μM | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
